Acide (9S,13R)-12-oxophytodiénoïque

Vue d'ensemble

Description

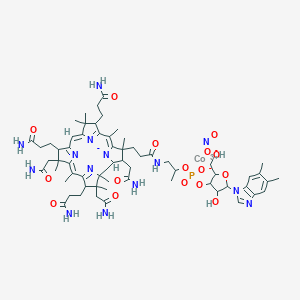

9s,13r-12-Oxophytodienoic Acid is a prostanoid.

Applications De Recherche Scientifique

Réponses de croissance et de défense des plantes

L’acide 12-oxo-phytodiénoïque (OPDA) est un précurseur principal de l’acide (-)-jasmonique (JA), qui déclenche des voies de signalisation autonomes qui régulent un sous-ensemble unique de gènes sensibles aux jasmonates. Ces gènes activent et affinent les réponses de défense, ainsi que les processus de croissance chez les plantes . Les activités physio-moléculaires de la signalisation OPDA chez les plantes relient la boucle de régulation de la photosynthèse, l’homéostasie redox cellulaire et les réseaux de régulation transcriptionnelle .

Applications anti-inflammatoires

L’acide (9S,13R)-12-oxo-phytodiénoïque (AA-24) extrait d’Artemisia anomala a été testé comme candidat anti-inflammatoire. Il diminue la synthase d’oxyde nitrique inductible (iNOS), l’oxyde nitrique (NO), le mPGES-1 et le PGE2 sans affecter la COX-1/2, la thromboxane A2 (TXA2) et la prostaglandine I2 (PGI2) .

Modulation de la polarisation des macrophages

AA-24 supprime la différenciation des macrophages M0 en phénotype M1 mais l’augmente en phénotype M2 . Il bloque l’activation de la voie NF-κB et augmente l’activation de Nrf2 et de l’hème oxygénase-1 (HO-1) .

Inhibition du mPGES-1

AA-24 inhibe sélectivement le mPGES-1 et réduit l’œdème de la patte enflammée chez les souris induites par la carragénine .

Signalisation des oxylipines

Les oxylipines, le dérivé oxygéné des acides gras (AG), sont des molécules de signalisation essentielles dans divers processus physiologiques de la vie, y compris les plantes et les animaux . Chez les plantes, les oxylipines sont impliquées dans une couche de défense et de voies ontogénétiques<a aria-label="1: Les oxylipines,

Mécanisme D'action

Target of Action

The primary targets of 9s,13r-12-Oxophytodienoic Acid are microsomal prostaglandin E2 synthase-1 (mPGES-1) and inducible nitric oxide synthase (iNOS) . These enzymes play a crucial role in the inflammatory response. mPGES-1 is involved in the production of prostaglandin E2 (PGE2), a key mediator of inflammation and fever . iNOS is responsible for the production of nitric oxide (NO), a free radical involved in various physiological processes including vasodilation, neurotransmission, and immune response .

Mode of Action

9s,13r-12-Oxophytodienoic Acid interacts with its targets by inhibiting the activity of mPGES-1 and decreasing the production of iNOS, NO, mPGES-1, and PGE2 without affecting COX-1/2, thromboxane A2 (TXA2), and prostaglandin I2 (PGI2) . This results in a reduction of inflammation and fever .

Biochemical Pathways

The compound affects the NF-κB and Nrf2/HO-1 pathways . It suppresses the differentiation of M0 macrophages to M1 phenotype but enhances it to M2 phenotype, blocks the activation of NF-κB pathway, and increases the activation of Nrf2 and heme oxygenase-1 (HO-1) . These pathways are involved in the regulation of immune response and oxidative stress .

Pharmacokinetics

The compound’s ability to inhibit mpges-1 and modulate macrophage polarization suggests that it may have good bioavailability .

Result of Action

The compound’s action results in the attenuation of inflammation. It selectively inhibits mPGES-1 and reduces inflamed paw edema in carrageenan-induced mice . This suggests that it could be a promising candidate for developing anti-inflammatory drugs .

Action Environment

As the compound is extracted from artemisia anomala , its efficacy and stability might be influenced by factors such as the quality of the plant material, extraction methods, and storage conditions.

Analyse Biochimique

Biochemical Properties

9s,13r-12-Oxophytodienoic Acid plays a crucial role in biochemical reactions. It interacts with several enzymes and proteins, including microsomal prostaglandin E2 synthase-1 (mPGES-1), inducible nitric oxide synthase (iNOS), and heme oxygenase-1 (HO-1) . The compound inhibits mPGES-1 and decreases iNOS, nitric oxide (NO), mPGES-1, and PGE2 without affecting COX-1/2, thromboxane A2 (TXA2), and prostaglandin I2 (PGI2) .

Cellular Effects

9s,13r-12-Oxophytodienoic Acid has significant effects on various types of cells and cellular processes. It influences cell function by modulating macrophage polarization via the NF-κB and Nrf2/HO-1 pathways . Specifically, it suppresses the differentiation of M0 macrophages to M1 phenotype but enhances it to M2 phenotype .

Molecular Mechanism

The molecular mechanism of 9s,13r-12-Oxophytodienoic Acid involves its binding interactions with biomolecules and changes in gene expression. It blocks the activation of the NF-κB pathway and increases the activation of Nrf2 and heme oxygenase-1 (HO-1) . This results in the modulation of macrophage polarization and attenuation of inflammation .

Temporal Effects in Laboratory Settings

It has been shown to reduce inflamed paw edema in carrageenan-induced mice , suggesting potential long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of 9s,13r-12-Oxophytodienoic Acid vary with different dosages in animal models. While specific dosage effects have not been detailed in the literature, the compound has been shown to reduce inflamed paw edema in carrageenan-induced mice .

Metabolic Pathways

9s,13r-12-Oxophytodienoic Acid is involved in the prostaglandin E2/cyclooxygenase 2 (PGE2/COX-2) metabolic pathway . It suppresses PGE2 through inhibiting the terminal synthase mPGES-1 .

Propriétés

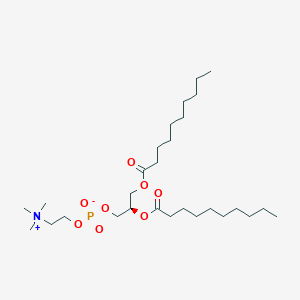

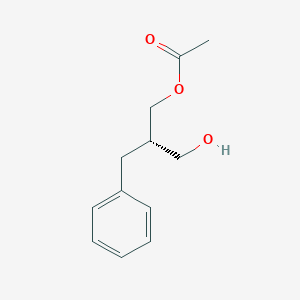

IUPAC Name |

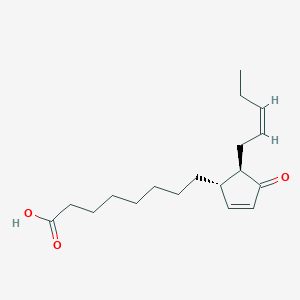

8-[(1S,5R)-4-oxo-5-[(Z)-pent-2-enyl]cyclopent-2-en-1-yl]octanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O3/c1-2-3-7-11-16-15(13-14-17(16)19)10-8-5-4-6-9-12-18(20)21/h3,7,13-16H,2,4-6,8-12H2,1H3,(H,20,21)/b7-3-/t15-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMTMAFAPLCGXGK-TTXFDSJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC1C(C=CC1=O)CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C[C@@H]1[C@H](C=CC1=O)CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the connection between 9S,13R-12-Oxophytodienoic Acid and cancer research?

A1: Recent research has explored the anti-cancer properties of various plant extracts, including those from the Sternbergia genus. A study published in 2022 [] investigated the ethanolic extract of Sternbergia clusiana bulbs (SbBEE) and its effects on the MCF-7 breast cancer cell line. Interestingly, 9S,13R-12-Oxophytodienoic acid (9S,13R-12-OPDA) was identified as one of the compounds present in SbBEE through liquid chromatography coupled with mass spectrometry. While the study demonstrated SbBEE's overall pro-apoptotic activity on MCF-7 cells, further research is needed to delineate the specific role and mechanism of action of 9S,13R-12-OPDA in this context.

Q2: Does the research provide information on how 9S,13R-12-Oxophytodienoic Acid itself interacts with cancer cells?

A2: The research primarily focuses on the effects of the complete SbBEE extract []. While 9S,13R-12-OPDA is identified as a constituent of this extract, the study doesn't isolate its specific effects on MCF-7 cells. Therefore, further research is necessary to determine the precise mechanisms through which 9S,13R-12-OPDA might interact with cancer cells and contribute to the observed anti-cancer activity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.